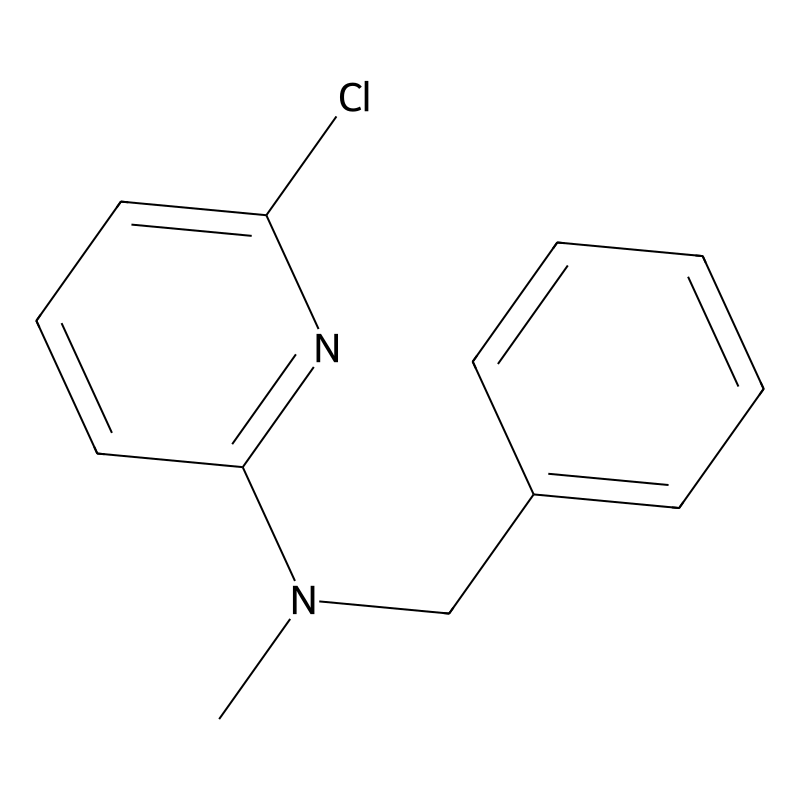

N-benzyl-6-chloro-N-methylpyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-benzyl-6-chloro-N-methylpyridin-2-amine is a chemical compound characterized by its unique structure, featuring a benzyl group and a chloro substituent on the pyridine ring. The molecular formula for this compound is C13H14ClN2, and it has a molecular weight of approximately 248.72 g/mol. The compound is part of the larger family of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Currently Available Information

There is limited information publicly available on the specific scientific research applications of N-Benzyl-6-chloro-N-methyl-2-pyridinamine.

While resources like chemical suppliers [, ] acknowledge its existence, there is a scarcity of documented research on its properties or potential uses.

This might be due to the compound being relatively new or niche in its area of research.

Further Exploration

- Medicinal Chemistry: Pyridinamine derivatives have been explored for their potential as medicinal agents []. Since N-Benzyl-6-chloro-N-methyl-2-pyridinamine possesses a similar structure, it could be a target for research in this field. However, substantial research is needed to determine its specific activity or potential as a drug candidate.

- Material Science: Some pyridinamine derivatives have shown promise in material science applications []. Further research is needed to determine if N-Benzyl-6-chloro-N-methyl-2-pyridinamine possesses any interesting properties for material development.

Synthesis of N-benzyl-6-chloro-N-methylpyridin-2-amine can be achieved through several methods:

- Amination Reactions: Starting from 6-chloro-2-pyridinecarboxaldehyde, it can be reacted with benzylamine in the presence of a suitable catalyst to yield the desired amine.

- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions between 6-chloro-2-pyridinamine and benzyl halides or boronic acids can effectively produce N-benzyl-6-chloro-N-methylpyridin-2-amine .

- Direct Arylation: A method involving direct arylation of pyridine derivatives using arylboronates under specific catalytic conditions has shown promise for synthesizing similar compounds .

N-benzyl-6-chloro-N-methylpyridin-2-amine has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could serve as a lead compound for further modifications aimed at developing new pharmaceuticals targeting various diseases. Additionally, its derivatives may find use in agrochemicals or as intermediates in organic synthesis .

Interaction studies are crucial for understanding how N-benzyl-6-chloro-N-methylpyridin-2-amine interacts with biological systems. Preliminary studies could involve assessing its binding affinity to specific receptors or enzymes relevant to therapeutic targets. Such studies would typically utilize techniques like surface plasmon resonance or molecular docking simulations to predict interaction profiles and binding affinities .

Several compounds share structural similarities with N-benzyl-6-chloro-N-methylpyridin-2-amine, including:

- N-benzylpyridin-2-amine: Lacks the chloro substituent but retains the benzyl group.

- N-benzyl-5-chloropyridin-2-amine: Similar structure with a chlorine atom at position 5 instead of 6.

- N-benzyl-6-fluoropyridin-2-amine: Contains a fluorine atom instead of chlorine at position 6.

| Compound Name | Chlorine Position | Biological Activity Potential |

|---|---|---|

| N-benzyl-6-chloro-N-methylpyridin-2-amine | 6 | Moderate |

| N-benzylpyridin-2-amine | None | Low |

| N-benzyl-5-chloropyridin-2-amine | 5 | Moderate |

| N-benzyl-6-fluoropyridin-2-amine | 6 (Fluorine) | High |

The uniqueness of N-benzyl-6-chloro-N-methylpyridin-2-amine lies in its specific substitution pattern, which may influence its reactivity and biological interactions compared to these similar compounds.